molecular formula C11H11N3O B2575018 2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime CAS No. 851288-59-0

2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime

Cat. No.: B2575018
CAS No.: 851288-59-0
M. Wt: 201.22 g/mol
InChI Key: WDKJZPYRHWUAOT-UHFFFAOYSA-N
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Description

2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime is a compound that features an imidazole ring, a phenyl group, and an oxime functional group Imidazoles are a class of heterocyclic compounds that are widely used in various fields due to their versatile chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are used under various conditions to achieve substitution reactions.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime stands out due to the presence of the oxime group, which imparts unique reactivity and potential for diverse applications. Its combination of an imidazole ring and a phenyl group further enhances its versatility in chemical synthesis and biological research.

Properties

CAS No.

851288-59-0

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

N-[2-(1H-imidazol-2-yl)-1-phenylethylidene]hydroxylamine

InChI

InChI=1S/C11H11N3O/c15-14-10(8-11-12-6-7-13-11)9-4-2-1-3-5-9/h1-7,15H,8H2,(H,12,13)

InChI Key

WDKJZPYRHWUAOT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=NO)CC2=NC=CN2

Canonical SMILES

C1=CC=C(C=C1)C(=NO)CC2=NC=CN2

solubility

not available

Origin of Product

United States

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